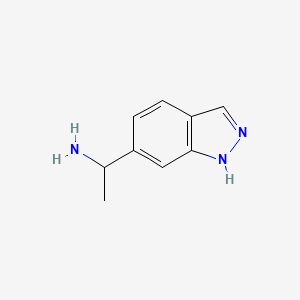

1-(1H-indazol-6-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indazol-6-yl)ethan-1-amine, commonly referred to as 1-indazolylethanamine, is an amine compound that has been studied for its potential applications in scientific research. It is an organic compound with a molecular formula of C7H10N2 and a molecular weight of 122.17. The compound is an aromatic heterocyclic compound, which is characterized by the presence of a benzene ring and a nitrogen atom in the same molecule. 1-indazolylethanamine has been used in a variety of research applications, including the synthesis of novel compounds, the study of biochemical and physiological effects, and the development of new drugs.

Scientific Research Applications

Adsorptive Membranes for Desalination

The compound could potentially be used in the development of adsorptive membranes for desalination . Researchers have explored different adsorbents, including emerging materials such as ionic liquids (ILs), deep eutectic solvents (DESs), and graphene oxide (GO), for embedding into membranes and utilizing them in various applications . The compound could potentially be used as an adsorbent in this context.

Metal-based Nanoparticles for Nucleic Acid Delivery

The compound could be used in the synthesis of nanoparticles for nucleic acid delivery . For example, researchers have synthesized nanoparticles including multifunctional lipid ECO (1-aminoethyl)iminobis[N-(oleicylcysteinyl-1-amino-ethyl)propionamide], a hybrid fourth-generation nano-globule, and plasmid DNA (pDNA) with core shell dendrimers, for delivering gene into Retinal Pigment Epithelia (RPE) cells in vivo .

Membrane Preparation for Water Treatment

The compound could be used in the preparation of membranes for water treatment . For instance, the polyamide thin film composite membrane with piperazine (PIP)-TMC was prepared by interfacial polymerization. The prepared membrane was covalently anchored with 1-aminoethyl-3-methylimidazolium bromide (AMIB) molecules that exhibited high water flux .

properties

IUPAC Name |

1-(1H-indazol-6-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6(10)7-2-3-8-5-11-12-9(8)4-7/h2-6H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISICSULKCIQDTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298051 |

Source

|

| Record name | α-Methyl-1H-indazole-6-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-Aminoethyl)-1H-indazole | |

CAS RN |

1159511-32-6 |

Source

|

| Record name | α-Methyl-1H-indazole-6-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-1H-indazole-6-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.